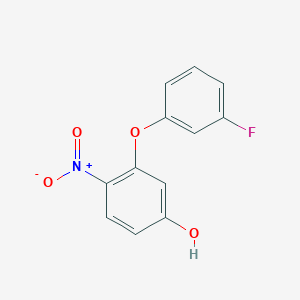
3-(3-Fluorophenoxy)-4-nitrophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Fluorophenoxy)-4-nitrophenol is an organic compound that features both a fluorophenoxy group and a nitrophenol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluorophenoxy)-4-nitrophenol typically involves the following steps:
Fluorination: The substitution of a hydrogen atom with a fluorine atom on the phenoxy ring.
A common method involves the nitration of 3-fluorophenol to produce 3-fluoro-4-nitrophenol, followed by the reaction with phenol under suitable conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and fluorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes.
化学反応の分析
Types of Reactions
3-(3-Fluorophenoxy)-4-nitrophenol undergoes various chemical reactions, including:
Oxidation: Conversion of the phenol group to a quinone derivative.
Reduction: Reduction of the nitro group to an amino group.
Substitution: Halogenation or alkylation of the phenoxy ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenation can be achieved using halogenating agents like bromine or chlorine.
Major Products Formed
Oxidation: Formation of 3-(3-Fluorophenoxy)-4-quinone.
Reduction: Formation of 3-(3-Fluorophenoxy)-4-aminophenol.
Substitution: Formation of halogenated derivatives of this compound.
科学的研究の応用
3-(3-Fluorophenoxy)-4-nitrophenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 3-(3-Fluorophenoxy)-4-nitrophenol exerts its effects involves interactions with specific molecular targets. For example, the nitrophenol group can participate in redox reactions, while the fluorophenoxy group can enhance the compound’s stability and reactivity. These interactions can affect various biochemical pathways, leading to the compound’s observed biological activities.
類似化合物との比較
Similar Compounds
3-(3-Trifluoromethylphenoxy)-4-nitrophenol: Similar structure but with a trifluoromethyl group instead of a fluorine atom.
3-(3-Chlorophenoxy)-4-nitrophenol: Similar structure but with a chlorine atom instead of a fluorine atom.
3-(3-Bromophenoxy)-4-nitrophenol: Similar structure but with a bromine atom instead of a fluorine atom.
Uniqueness
3-(3-Fluorophenoxy)-4-nitrophenol is unique due to the presence of the fluorine atom, which can significantly influence the compound’s chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
特性
分子式 |
C12H8FNO4 |
|---|---|
分子量 |
249.19 g/mol |
IUPAC名 |
3-(3-fluorophenoxy)-4-nitrophenol |
InChI |
InChI=1S/C12H8FNO4/c13-8-2-1-3-10(6-8)18-12-7-9(15)4-5-11(12)14(16)17/h1-7,15H |
InChIキー |
ZCAWQHVIVJBGLZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)F)OC2=C(C=CC(=C2)O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


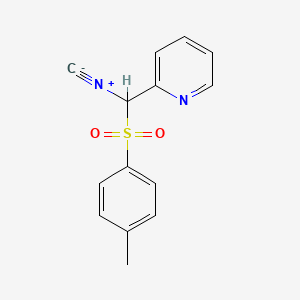
![3-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide](/img/structure/B13725441.png)
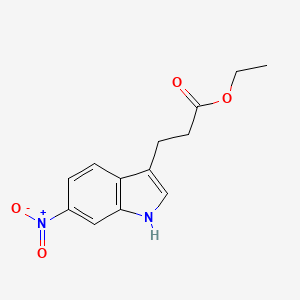
![N6-[1-(3-Pyridyl)ethyl]-1,2,4-triazine-3,6-diamine](/img/structure/B13725445.png)
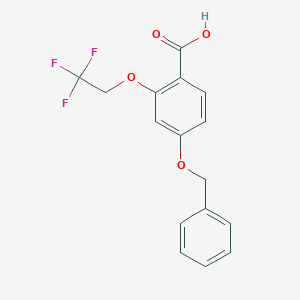
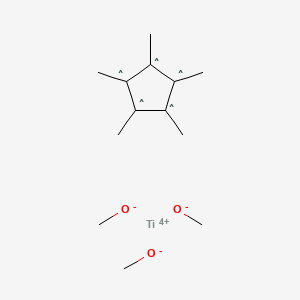

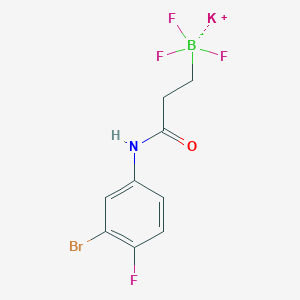
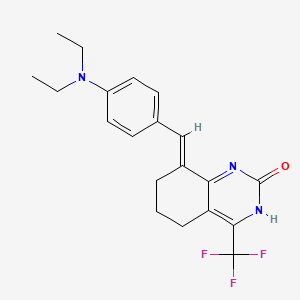
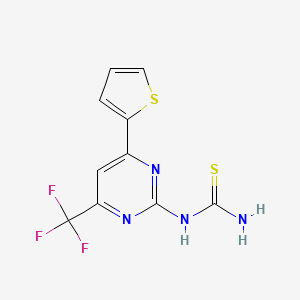
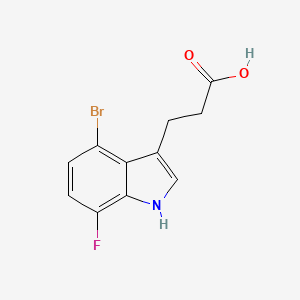

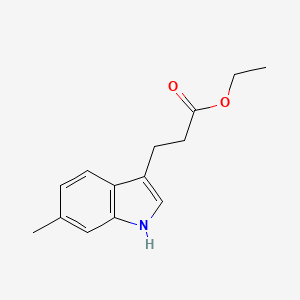
![N-(6-oxaspiro[4.5]decan-9-yl)acetamide](/img/structure/B13725500.png)
